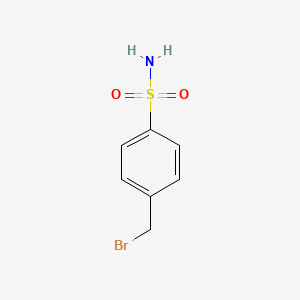

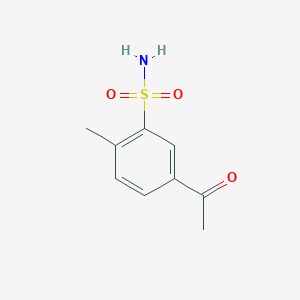

5-Acetyl-2-methylbenzenesulfonamide

説明

5-Acetyl-2-methylbenzenesulfonamide (5-AMBS) is an organic compound with a wide range of applications in scientific research. It is an important building block in the synthesis of organic compounds and is used as a reagent in organic and inorganic chemistry. 5-AMBS has been used in a variety of research applications, including drug design, drug metabolism, and enzyme inhibition.

科学的研究の応用

Medicine: Antimicrobial Applications

5-Acetyl-2-methylbenzenesulfonamide has been studied for its potential in antimicrobial therapy. Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These findings suggest its utility in developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.

Agriculture: Pesticide Development

In agriculture, sulfonamide compounds, including 5-Acetyl-2-methylbenzenesulfonamide, are explored for their antifungal and herbicidal properties . They could be used to create pesticides that are more effective and potentially less harmful to the environment than current options.

Material Science: Synthesis of Novel Compounds

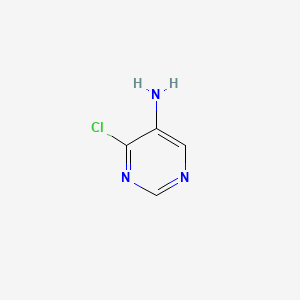

The compound is used in material science for the synthesis of new molecules with potential applications in various industries. For instance, it can be involved in the creation of pyridine series containing sulfonamide moiety, which are important in developing advanced materials .

Environmental Science: Pollution Treatment

Sulfonamides, including 5-Acetyl-2-methylbenzenesulfonamide, may play a role in environmental science, particularly in the detection and treatment of pollutants. Nanozymes, which mimic enzyme-like properties, could utilize sulfonamides in redox reactions to degrade organic pollutants .

Biochemistry: Enzyme Inhibition

In biochemistry, 5-Acetyl-2-methylbenzenesulfonamide can be used to study enzyme inhibition, which is vital for understanding metabolic pathways and developing drugs that target specific enzymes .

Pharmacology: Drug Synthesis

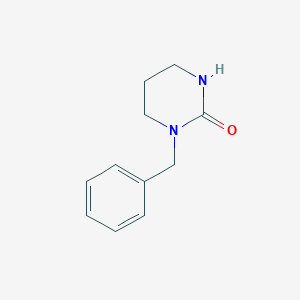

This compound is also significant in pharmacology for the synthesis of drugs. It serves as a building block for creating pharmacologically active molecules, particularly those with clinical applications .

Industrial Applications: Manufacturing Processes

Industrially, 5-Acetyl-2-methylbenzenesulfonamide is involved in custom synthesis and bulk manufacturing processes. It’s a component in the production of various chemical products, highlighting its versatility and importance in industrial chemistry .

作用機序

Target of Action

It is known that sulfonamides, a class of compounds to which 5-acetyl-2-methylbenzenesulfonamide belongs, often target enzymes involved in folic acid synthesis .

Mode of Action

Sulfonamides are known to inhibit folic acid synthesis by binding to pteridine synthetase, an enzyme involved in the first step of folic acid synthesis . This inhibition disrupts the production of essential biomolecules, affecting the growth and survival of the cells.

Biochemical Pathways

By inhibiting folic acid synthesis, sulfonamides can disrupt various cellular processes, including dna synthesis and amino acid metabolism .

Pharmacokinetics

It is known that sulfonamides are generally well-absorbed and widely distributed in the body .

Result of Action

The inhibition of folic acid synthesis by sulfonamides can lead to a decrease in the production of essential biomolecules, affecting the growth and survival of the cells .

特性

IUPAC Name |

5-acetyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6-3-4-8(7(2)11)5-9(6)14(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBJXKVZKYRFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504577 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70958-70-2 | |

| Record name | 5-Acetyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

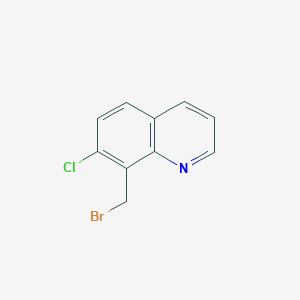

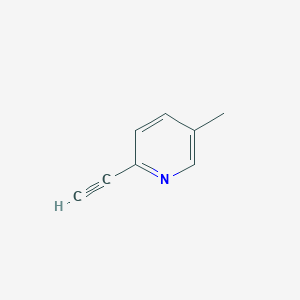

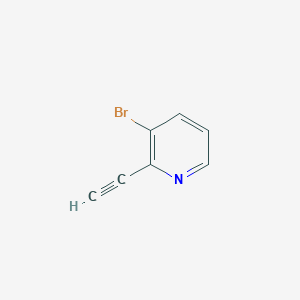

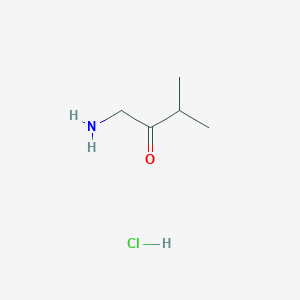

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)